molecular formula C11H12BrNO3 B556362 AC-P-Bromo-DL-phe-OH CAS No. 273730-59-9

AC-P-Bromo-DL-phe-OH

Cat. No.: B556362
CAS No.: 273730-59-9
M. Wt: 286.12 g/mol
InChI Key: LDCUXIARELPUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AC-P-Bromo-DL-phe-OH is a synthetic peptide that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom attached to the phenylalanine residue, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-P-Bromo-DL-phe-OH typically involves the incorporation of a bromine atom into the phenylalanine residue. This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require the presence of a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

AC-P-Bromo-DL-phe-OH undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The phenylalanine residue can be oxidized to form different derivatives.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or modify other functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Scientific Research Applications

AC-P-Bromo-DL-phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of AC-P-Bromo-DL-phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    AC-P-Chloro-DL-phe-OH: Similar structure but with a chlorine atom instead of bromine.

    AC-P-Iodo-DL-phe-OH: Contains an iodine atom, offering different reactivity.

    AC-P-Fluoro-DL-phe-OH: Features a fluorine atom, providing unique chemical properties.

Uniqueness

AC-P-Bromo-DL-phe-OH is unique due to the presence of the bromine atom, which imparts distinct reactivity and functionality compared to its halogenated counterparts. This uniqueness makes it valuable in specific applications where bromine’s chemical properties are advantageous.

Properties

IUPAC Name

2-acetamido-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCUXIARELPUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409140
Record name AC-P-BROMO-DL-PHE-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273730-59-9
Record name AC-P-BROMO-DL-PHE-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.